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Compound of Interest

Compound Name: Zetomipzomib

Cat. No.: B608408

Zetomipzomib (KZR-616) is a first-in-class, selective immunoproteasome inhibitor being
investigated for its therapeutic potential across a range of autoimmune diseases.[1] Unlike
broad immunosuppressants, zetomipzomib offers a targeted approach by modulating the
dysregulated immune system.[1] Its mechanism of action involves the selective inhibition of the
immunoproteasome, a form of the proteasome predominantly found in immune cells, which
plays a crucial role in inflammation and immune responses.[1][2] This guide provides a
comprehensive comparison of zetomipzomib's performance with alternative treatments,
supported by experimental data from preclinical and clinical studies.

Mechanism of Action: Selective Inmunoproteasome
Inhibition

Zetomipzomib selectively targets the LMP7 (IC50: 39 nM for human) and LMP2 (IC50: 131 nM
for human) subunits of the immunoproteasome.[3] This inhibition disrupts multiple downstream
pathways involved in the inflammatory cascade. By blocking the immunoproteasome,
zetomipzomib impedes the differentiation of plasma cells, reduces autoantibody production,
and downregulates the expression of pro-inflammatory cytokines.[2][4] This leads to a broad
immunomodulatory effect on both the innate and adaptive immune systems, including
macrophages, B cells, and T cells.[1][5] Preclinical studies have shown that this selective

inhibition results in a broad anti-inflammatory response without causing overt
immunosuppression.[6]
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Mechanism of action for Zetomipzomib (KZR-616).

Preclinical Efficacy in Chronic Disease Models

The long-term efficacy of zetomipzomib has been evaluated in multiple animal models of
autoimmune disease, most notably the NZB/W F1 mouse model of lupus nephritis.[2][4] In
these studies, zetomipzomib demonstrated a significant and durable therapeutic effect.

Key Findings from the NZB/W F1 Mouse Model:

+ Resolution of Proteinuria: Treatment with zetomipzomib resulted in a complete resolution of
proteinuria, a key indicator of kidney damage in lupus nephritis. This effect was maintained

for at least 8 weeks after dosing ceased.[4]
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e Reduction in Autoantibodies: The treatment led to a significant decrease in serum levels of
anti-dsDNA antibodies, which are pathogenic in systemic lupus erythematosus (SLE).[2]

» Decreased Renal IgG Deposition: Zetomipzomib treatment resulted in an absence of renal
IgG deposition, indicating a reduction in immune complex formation in the kidneys.[2][4]

e Modulation of Immune Pathways: Gene expression analysis revealed that zetomipzomib
administration downregulated pathways associated with inflammation, T helper cell activation
(Thl and Th17), interferon signaling, and plasma cell differentiation.[2][4]

Vehicle Zetomipzomib L.
Parameter Outcome Citation
Control (KZR-616)
] Complete and Significant
o Persistent and ) ]
Proteinuria durable improvement in [2][4]
severe . _
resolution renal function
) o Reduction in
Anti-dsDNA ) Significantly .
o High levels systemic [2]
Antibodies reduced

autoimmunity

Prevention of

Renal IgG )
N Present Absent immune complex  [2][4]
Deposition N
deposition
Reduced o
Inhibition of
Increased numbers of short )
Plasma Cells ] antibody- [4]
numbers and long-lived

producing cells
plasma cells

Clinical Efficacy in Lupus Nephritis

The MISSION Phase 1b/2 clinical trial evaluated the safety, tolerability, and preliminary efficacy
of zetomipzomib in patients with active lupus nepbhritis.[5][7] The results from this open-label
study suggest that zetomipzomib has the potential to be a meaningful long-term, steroid-
sparing therapy.[5][8]

MISSION Phase 2 Study Results:
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The study evaluated zetomipzomib 60 mg administered subcutaneously once weekly for 24
weeks in patients with active LN despite stable background therapy.[5][7]

» Renal Response: A significant number of patients achieved a clinically meaningful renal
response. At the end of treatment (Week 25), 11 out of 17 evaluable patients (64.7%)
achieved an overall renal response, defined as a 250% reduction in urine protein to
creatinine ratio (UPCR).[6] These responses were not only maintained but deepened during
the 12-week post-treatment follow-up period, with 15 of 17 patients (88.2%) showing an
overall response at the end of the study (Week 37).[6]

o Complete Renal Response: By the end of treatment, 6 of 17 patients (35.3%) achieved a
complete renal response (CRR), with this number increasing to 8 of 17 (47.1%) by the end of
the study.[5]

o Steroid-Sparing Effect: A notable outcome was the ability to reduce corticosteroid dosage. As
early as Week 13, 14 out of 17 patients had their daily steroid dose reduced to 10 mg/day or
less while maintaining clinical response.[5][9]

o Biomarker Improvement: Treatment with zetomipzomib also led to improvements in key

SLE disease activity scores and serologic biomarkers, including reductions in anti-dsDNA

antibodies and normalization of complement C3/C4 levels.[6][9]

Efficacy Endpoint

End of Treatment
(Week 25)

End of Study
(Week 37)

Citation

Overall Renal
Response (=50%
UPCR reduction)

64.7% (11/17

patients)

88.2% (15/17

patients)

[6]

Complete Renal
Response (UPCR
<0.5)

35.3% (6/17 patients)

47.1% (8/17 patients)

[5]

Patients on <10

82.4% (14/17

mg/day ) Maintained [519]
] ] patients)
Corticosteroids
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It is important to note that in a separate Phase 2 trial (PRESIDIO) for dermatomyositis and
polymyositis, zetomipzomib did not show a significant differentiation from placebo, although
most patients did experience clinically meaningful improvements.

Comparison with Standard of Care

Standard of care (SOC) for many autoimmune diseases like lupus nephritis and autoimmune
hepatitis involves chronic, high-dose corticosteroids and other immunosuppressive agents such
as mycophenolate mofetil (MMF) or azathioprine.[1] While effective for some, these treatments
are often associated with significant and life-altering side effects, including osteoporosis,
diabetes, increased risk of infection, and malignancies.[1]

Standard of Care
Feature Zetomipzomib (KZR-616) (Corticosteroids,

Immunosuppressants)

Selective immunoproteasome

Mechanism inhibition; targeted Broad immunosuppression.[1]
immunomodulation.[1][3]
64.7% overall renal response ] ) )
] ] ] Varies; often requires high
Efficacy in LN at 24 weeks in the MISSION

] doses with significant toxicity.
trial.[6]

Steroid-Sparing

Demonstrated potential to
significantly reduce

corticosteroid dosage.[5][9]

Are the primary treatment;
long-term use is often

necessary.

Safety Profile

Generally well-tolerated; most
common AE is injection site
reaction. No opportunistic
infections reported in MISSION
trial.[7][9]

Associated with numerous side
effects: infections,

osteoporosis, diabetes, etc.[1]

Administration

Subcutaneous weekly

injection.[7]

Typically oral daily
administration.

Zetomipzomib's targeted mechanism offers the potential for a more favorable long-term safety

profile by avoiding the complications of broad and prolonged immunosuppression.[1]
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Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are summaries of the protocols for key preclinical and clinical studies of zetomipzomib.

Preclinical Model: NZB/W F1 Mouse Model of Lupus
Nephritis

» Objective: To evaluate the therapeutic effect of KZR-616 on the progression of lupus
nephritis.[2]

e Animal Model: Female NZB/W F1 mice, which spontaneously develop a disease that closely
mimics human SLE and lupus nephritis.

o Treatment Protocol: Mice received subcutaneous injections of KZR-616 or a vehicle control
for 11 weeks.[2]

e Primary Endpoints:
o Proteinuria: Measured to assess the severity of nephritis.[2]
o Serum Anti-dsDNA Antibodies: Quantified to measure systemic autoimmunity.[2]

o Renal Histology: Kidneys were harvested and stained with hematoxylin and eosin and for
immunoglobulin G (IgG) deposition.[2]

o Gene Expression Analysis: RNA was extracted from spleens and kidneys and evaluated by
RNA sequencing to identify changes in canonical signaling pathways.[2]

Clinical Trial: MISSION Phase 2 Study (NCT03393013)

» Objective: To evaluate the safety, tolerability, and preliminary efficacy of zetomipzomib in
patients with active lupus nephritis.[5][7]

o Study Design: An open-label, multi-center study.[5]

o Patient Population: Patients with active Class Ill or IV (x Class V) lupus nephritis with a urine
protein to creatinine ratio (UPCR) =1 despite stable background therapy.[5][7]
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» Treatment Protocol: Zetomipzomib 60 mg administered subcutaneously once weekly for 24
weeks. The initial dose was 30 mg.[7][10] Patients remained on their stable background
medications, including corticosteroids and at least one other immunosuppressive agent.[7]

¢ Primary Endpoint: The number of patients achieving a 50% reduction in UPCR from baseline
after 24 weeks of treatment.[7]

+ Secondary Endpoints: Safety, tolerability, other measures of renal function (e.g., complete
renal response), SLE disease activity, and biomarkers.[5]

Clinical: MISSION Phase 2

. . ¥ Endpoint Analysis:
ot | uenesc oo
. - - CRR, Safety (Secondary)
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\
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Workflow for preclinical and clinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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